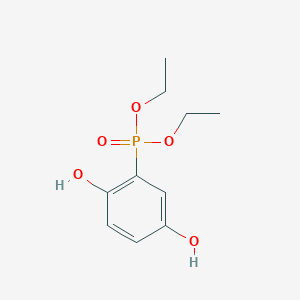
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a chloro group and a phenylethyl ketone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with phenacyl bromide under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chloropyridine+phenacyl bromide→4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The ketone moiety can be reduced to an alcohol.
Oxidation Reactions: The phenylethyl group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyridinium salts.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacylpyridinium Bromide: Similar structure but lacks the chloro substitution.
4-(3-Chloro-phenyl)-1-(2-oxo-2-phenylethyl)-pyrimidin-1-ium Bromide: Contains a pyrimidin-1-ium ring instead of a pyridinium ring.
1-(2-(4-Chloro-phenyl)-2-oxo-ethyl)-4-cyano-pyridinium Bromide: Contains a cyano group in addition to the chloro and phenylethyl groups.
Uniqueness
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of both the chloro and phenylethyl ketone moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
63374-36-7 |
|---|---|
Molekularformel |
C13H11BrClNO |
Molekulargewicht |
312.59 g/mol |
IUPAC-Name |
2-(4-chloropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H11ClNO.BrH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
IWFJNPRQSDPXDC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)


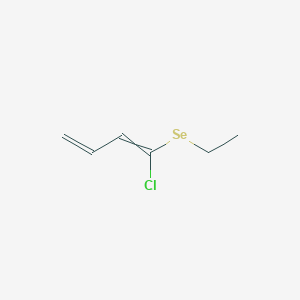

![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
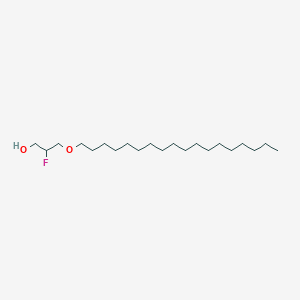
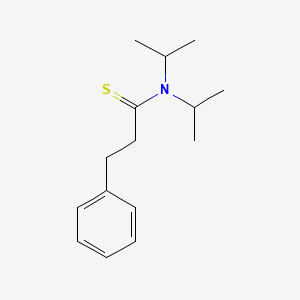
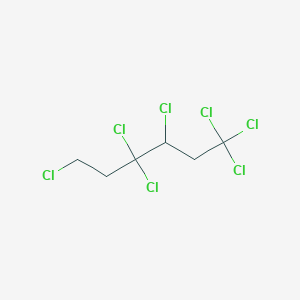

![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
